Dlx-iso3, chemically known as N-methyl-3-(1-naphthyloxy)-3-(3-thienyl)propanamine, is an impurity associated with the synthesis of duloxetine, a dual reuptake inhibitor of serotonin and norepinephrine. This compound is characterized by its structural features that include a naphthalene ring and a thienyl group, which contribute to its pharmacological properties. The presence of Dlx-iso3 in pharmaceutical formulations can affect the purity and efficacy of duloxetine, making its identification and quantification critical in drug manufacturing processes .
The purification process is critical to ensure that the final pharmaceutical product contains minimal amounts of Dlx-iso3.
While Dlx-iso3 itself may not have significant biological activity, its association with duloxetine suggests potential implications in pharmacology. Duloxetine is primarily used to treat major depressive disorder and generalized anxiety disorder. The presence of impurities like Dlx-iso3 could theoretically influence the drug's pharmacokinetics and pharmacodynamics by altering absorption rates or interaction with biological targets .
Dlx-iso3 primarily serves as an intermediate in the synthesis of duloxetine. Its presence is monitored during the manufacturing process to ensure compliance with pharmaceutical standards. Understanding its properties and reactivity can help improve manufacturing processes and enhance product quality.
Interaction studies involving Dlx-iso3 focus mainly on its role as an impurity in duloxetine formulations. These studies assess how Dlx-iso3 may interact with other components in drug formulations, potentially affecting stability, efficacy, or safety profiles. Such interactions are crucial for regulatory compliance and ensuring patient safety in pharmaceutical applications .
Dlx-iso3 shares structural similarities with several other compounds, particularly those related to serotonin-norepinephrine reuptake inhibitors. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Duloxetine | Dual reuptake inhibitor; naphthalene derivative | Approved for clinical use; significant therapeutic effects |
| N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine | Similar structure; different thienyl position | Intermediate in other syntheses; less studied |
| Venlafaxine | Phenethylamine derivative; similar mechanism | Primarily acts on serotonin; different side effects |
| Desvenlafaxine | Active metabolite of venlafaxine | More potent serotonin reuptake inhibition |
Dlx-iso3 is unique due to its specific structural configuration and its role as an impurity rather than an active therapeutic agent. Understanding these similarities helps in assessing the safety and efficacy profiles of related compounds.
Dlx-iso3 is supplied as a powder form under standard laboratory conditions [1]. The compound exhibits excellent chemical stability when stored under appropriate conditions. For optimal preservation, the compound should be stored as powder at -20°C for 3 years or at 4°C for 2 years [1]. When dissolved in solvent, the compound maintains stability for -80°C for 3 months or -20°C for 2 weeks [1]. The compound demonstrates high purity levels, with commercial preparations typically achieving ≥ 98% purity as determined by High Performance Liquid Chromatography analysis [1].
Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for the structural characterization of Dlx-iso3 [2] [3]. The compound exhibits characteristic spectral patterns that enable definitive identification and structural confirmation. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shifts corresponding to the aromatic systems, particularly the naphthalene and thiophene ring systems present in the molecular structure [4] [5]. The methyl group attached to the nitrogen atom displays characteristic upfield resonances, while the methylene protons appear in the aliphatic region of the spectrum [4]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms exhibiting downfield chemical shifts characteristic of conjugated aromatic systems [5] [6].
Mass spectrometry analysis confirms the molecular ion peak at 297.11873540 Da, corresponding to the exact mass of Dlx-iso3 [2]. The fragmentation patterns observed in tandem mass spectrometry provide valuable structural information, with characteristic fragment ions arising from the cleavage of specific bonds within the molecular framework [7] [8]. Electrospray ionization techniques enable the analysis of the compound in both positive and negative ion modes, facilitating comprehensive mass spectrometric characterization [9] [10]. The high-resolution mass spectrometry data supports the molecular formula assignment of C18H19NOS and enables the differentiation from structurally related impurities [8] [9].
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in Dlx-iso3 [11] [12]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches are observed at lower frequencies [13] [14]. The thiophene ring system exhibits characteristic out-of-plane bending modes in the 650-900 cm⁻¹ region, which are particularly useful for structural identification [15]. The naphthalene moiety contributes additional aromatic fingerprint absorptions that aid in compound identification [11] [16]. The secondary amine functionality displays characteristic nitrogen-hydrogen stretching and bending vibrations that are observable in the mid-infrared region [12].
The XLogP3-AA value of 4.3 indicates that Dlx-iso3 exhibits significant lipophilicity [2]. This parameter, computed using the XLogP3 algorithm version 3.0, represents the logarithm of the partition coefficient between n-octanol and water, providing insight into the compound's hydrophobic characteristics [2]. The relatively high value suggests favorable partitioning into lipophilic environments, which has important implications for the compound's physicochemical behavior and potential biological interactions [2].
Dlx-iso3 contains 1 hydrogen bond donor group, as calculated using the Cactvs algorithm version 3.4.8.18 [2]. This donor corresponds to the secondary amine functionality within the molecular structure [17] [18]. The presence of a single hydrogen bond donor influences the compound's intermolecular interaction potential and affects its solubility characteristics in polar solvents [19] [20].
The compound possesses 3 hydrogen bond acceptor sites, identified through computational analysis using Cactvs 3.4.8.18 [2]. These acceptor sites include the nitrogen atom of the secondary amine, the oxygen atom of the ether linkage, and the sulfur atom within the thiophene ring system [19] [18]. The multiple acceptor sites contribute to the compound's capacity for intermolecular hydrogen bonding interactions [17] [20].
Dlx-iso3 exhibits 6 rotatable bonds, as determined by computational analysis [2]. These rotatable bonds provide conformational flexibility to the molecular structure, allowing for multiple energetically accessible conformations. The rotatable bonds primarily involve the aliphatic chain connecting the naphthalene and thiophene moieties, as well as the bonds within the propylamine linker region [2].
The carbon content of Dlx-iso3 accounts for 72.69% of the total molecular weight [21] [22]. This high carbon percentage reflects the extensive aromatic character of the molecule, with both naphthalene and thiophene ring systems contributing significantly to the overall carbon content. The eighteen carbon atoms present in the molecular formula C18H19NOS represent the primary structural framework of the compound [23].
Hydrogen comprises 6.44% of the molecular weight of Dlx-iso3 [21] [22]. The nineteen hydrogen atoms are distributed among aromatic and aliphatic positions within the molecular structure. The relatively modest hydrogen content is consistent with the aromatic nature of the compound, where aromatic hydrogen atoms contribute to the overall hydrogen count [23].
The nitrogen content represents 4.71% of the total molecular weight [21] [22]. This percentage corresponds to the single nitrogen atom present in the secondary amine functionality of the compound. The nitrogen atom plays a crucial role in the compound's chemical properties and potential biological activity [23].
Oxygen accounts for 5.38% of the molecular weight of Dlx-iso3 [21] [22]. The single oxygen atom forms an ether linkage between the naphthalene ring system and the propylamine chain. This oxygen atom serves as both a hydrogen bond acceptor and contributes to the overall polarity of the molecule [23].
Sulfur represents 10.78% of the total molecular weight [21] [22]. The sulfur atom is incorporated within the thiophene ring system, contributing to the heterocyclic aromatic character of the compound. The presence of sulfur affects the electronic properties of the molecule and influences its spectroscopic characteristics [23].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C18H19NOS | - |
| Molecular Weight | 297.4 | g/mol |
| Exact Mass | 297.11873540 | Da |
| XLogP3-AA Value | 4.3 | - |
| Hydrogen Bond Donors | 1 | count |
| Hydrogen Bond Acceptors | 3 | count |
| Rotatable Bonds | 6 | count |
| Element | Content | Percentage (%) |
|---|---|---|
| Carbon | C18 | 72.69 |
| Hydrogen | H19 | 6.44 |
| Nitrogen | N1 | 4.71 |
| Oxygen | O1 | 5.38 |
| Sulfur | S1 | 10.78 |